N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide is a compound that features an indole moiety linked to a long aliphatic chain with a double bond. This structure is significant due to the presence of the indole ring, which is a common motif in many biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide typically involves the coupling of tryptamine with a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated amide.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Saturated amides.
Substitution: N-substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to the indole moiety.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. This compound may influence pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different aliphatic chain.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Features a naphthalene ring instead of a simple aliphatic chain.
Uniqueness
N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide is unique due to its specific aliphatic chain with a double bond, which can impart distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
881417-85-2 |
---|---|
Molecular Formula |
C23H34N2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-methyldodec-2-enamide |
InChI |
InChI=1S/C23H34N2O/c1-3-4-5-6-7-8-9-12-19(2)17-23(26)24-16-15-20-18-25-22-14-11-10-13-21(20)22/h10-11,13-14,17-18,25H,3-9,12,15-16H2,1-2H3,(H,24,26) |
InChI Key |
OJKZELGKDKBJTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=CC(=O)NCCC1=CNC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.